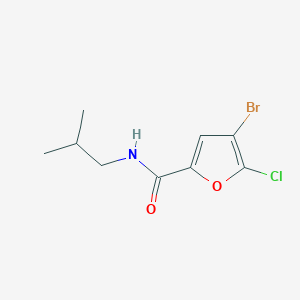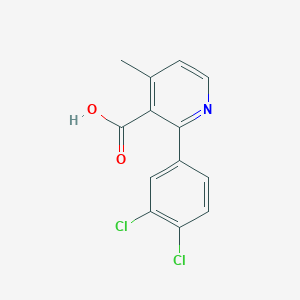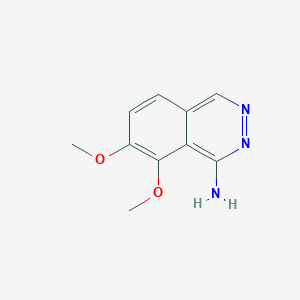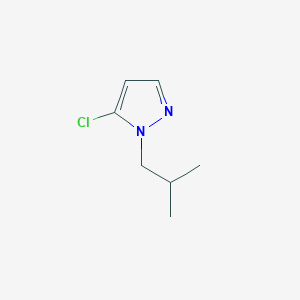
4-Bromo-5-chloro-N-isobutylfuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-5-chloro-N-isobutylfuran-2-carboxamide is a synthetic organic compound belonging to the furan family. This compound is characterized by the presence of bromine and chlorine atoms attached to the furan ring, along with an isobutyl group and a carboxamide functional group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-chloro-N-isobutylfuran-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination and chlorination of a furan derivative, followed by the introduction of the isobutyl group and the carboxamide functionality. The reaction conditions often include the use of strong acids or bases, organic solvents, and specific temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control measures. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, are common in industrial production to achieve high-quality products.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-5-chloro-N-isobutylfuran-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The furan ring and the carboxamide group can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Coupling Reactions: Palladium catalysts and boronic acids are typical reagents for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted furan derivatives, while oxidation and reduction can lead to different oxidation states of the furan ring and carboxamide group.
Aplicaciones Científicas De Investigación
4-Bromo-5-chloro-N-isobutylfuran-2-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-Bromo-5-chloro-N-isobutylfuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by interfering with essential metabolic pathways or induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-5-chlorofuran-2-carboxamide: Lacks the isobutyl group, which may affect its reactivity and biological activity.
5-Chloro-N-isobutylfuran-2-carboxamide: Lacks the bromine atom, which may influence its chemical properties and applications.
4-Bromo-N-isobutylfuran-2-carboxamide:
Uniqueness
4-Bromo-5-chloro-N-isobutylfuran-2-carboxamide is unique due to the presence of both bromine and chlorine atoms, along with the isobutyl group and carboxamide functionality. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
1427012-09-6 |
|---|---|
Fórmula molecular |
C9H11BrClNO2 |
Peso molecular |
280.54 g/mol |
Nombre IUPAC |
4-bromo-5-chloro-N-(2-methylpropyl)furan-2-carboxamide |
InChI |
InChI=1S/C9H11BrClNO2/c1-5(2)4-12-9(13)7-3-6(10)8(11)14-7/h3,5H,4H2,1-2H3,(H,12,13) |
Clave InChI |
BINCAAJEPINVQB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CNC(=O)C1=CC(=C(O1)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-N,3-dimethyl-N-[(1S)-1-(1,3-thiazol-2-yl)ethyl]butanamide](/img/structure/B11796426.png)

![[2,2'-Bipiperidin]-6-one](/img/structure/B11796438.png)







![2-(1-Benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)acetic acid](/img/structure/B11796482.png)



